Product packaging for 2-(2-Methylidenebutyl)cyclopentan-1-ol(Cat. No.:)

2-(2-Methylidenebutyl)cyclopentan-1-ol

Cat. No.: B13241029
M. Wt: 154.25 g/mol
InChI Key: YZWRTDWJWGRGBK-UHFFFAOYSA-N
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Description

2-(2-Methylidenebutyl)cyclopentan-1-ol is a cyclopentanol derivative of significant interest in advanced organic synthesis and fragrance research. Its molecular structure, featuring a cyclopentanol core substituted with a 2-methylidenebutyl chain, makes it a valuable intermediate for constructing more complex molecules. The compound is particularly useful in the research and development of novel odorants, as its structure is analogous to other known cyclopentanol and cyclohexanol compounds used to create fresh, citrus, and woody scent profiles . As a chiral molecule, it also serves as a key starting material for exploring stereoselective synthesis routes, which are crucial in the development of pharmaceuticals and specialty chemicals. This product is provided as part of a collection of rare and unique chemicals for early discovery research. It is characterized by its high purity, ensuring consistent performance in synthetic applications. This compound is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13241029 2-(2-Methylidenebutyl)cyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(2-methylidenebutyl)cyclopentan-1-ol

InChI

InChI=1S/C10H18O/c1-3-8(2)7-9-5-4-6-10(9)11/h9-11H,2-7H2,1H3

InChI Key

YZWRTDWJWGRGBK-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC1CCCC1O

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylidenebutyl Cyclopentan 1 Ol

Total Synthesis Approaches

Total synthesis strategies aim to construct the molecule from simple, acyclic precursors. Key challenges include the formation of the five-membered ring, the introduction of the exocyclic double bond, and the stereocontrolled generation of the alcohol and the substituted side chain.

Olefination Reactions for Methylidene Group Introduction

A crucial step in many potential syntheses of 2-(2-Methylidenebutyl)cyclopentan-1-ol is the introduction of the methylidene (C=CH₂) group. This is typically achieved by the olefination of a corresponding ketone precursor, such as a protected form of 2-(2-oxobutyl)cyclopentan-1-ol. Several methods are available for this transformation, with the Wittig and Tebbe reactions being the most prominent.

The Wittig reaction utilizes a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert a ketone into an alkene. libretexts.orgwikipedia.orglumenlearning.com This reaction is widely used due to its reliability and the commercial availability of the necessary reagents. organicchemistrydata.orgorganic-chemistry.org The ylide is typically generated in situ by treating a methyltriphenylphosphonium salt with a strong base. libretexts.org A significant advantage of the Wittig reaction is that the position of the new double bond is fixed, avoiding the formation of regioisomeric mixtures that can occur in elimination reactions. lumenlearning.com

The Tebbe olefination employs the Tebbe reagent, a titanium-aluminum organometallic compound, for the methylenation of carbonyls. chemeurope.comwikipedia.org This reagent is known for its high reactivity and broad substrate scope, being effective even for sterically hindered ketones and esters. nrochemistry.comsantiago-lab.com The driving force for the reaction is the formation of a highly stable titanium-oxygen bond. nrochemistry.com A key advantage of the Tebbe reagent over some Wittig reagents is its lower basicity, which can be beneficial when dealing with base-sensitive substrates. nrochemistry.com

ReactionReagentKey FeaturesTypical Conditions
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)Widely used, fixes double bond position, can be sensitive to sterically hindered ketones. wikipedia.orglumenlearning.comGenerated from [Ph₃PCH₃]Br with a strong base like n-BuLi or NaH in an aprotic solvent (e.g., THF, ether). libretexts.orglumenlearning.com
Tebbe Olefination (C₅H₅)₂TiCH₂ClAl(CH₃)₂Highly reactive, broad scope (ketones, esters, amides), less basic than Wittig reagents, pyrophoric. chemeurope.comwikipedia.orgnrochemistry.comUsed in a non-polar solvent like toluene or THF, often with a mild Lewis base (e.g., pyridine) to generate the active Schrock carbene. nrochemistry.comsantiago-lab.com

Cyclopentane (B165970) Ring Formation Strategies (e.g., Cyclization Reactions)

The construction of the cyclopentane core is a central aspect of the total synthesis. Various cyclization strategies can be employed to form the five-membered ring.

Radical cyclizations are powerful methods for forming C-C bonds and are well-suited for constructing five-membered rings. nih.gov These reactions proceed via radical intermediates and are known for their high functional group tolerance. nih.gov A typical approach might involve a 5-exo-trig cyclization of a suitably designed acyclic precursor containing a radical precursor (e.g., a halide or xanthate) and an alkene acceptor. For instance, a reductive radical cyclization could be used to form the cyclopentane ring. acs.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex (typically dicobalt octacarbonyl), to form a cyclopentenone. organicreactions.orgtcichemicals.comwikipedia.org This reaction is particularly effective for constructing cyclopentenone-containing structures, which can serve as versatile intermediates. mdpi.com The resulting α,β-unsaturated ketone can then be elaborated to the target cyclopentanol (B49286) through reduction and side-chain manipulation. The intramolecular version of the Pauson-Khand reaction is frequently used in the total synthesis of natural products to create fused bicyclic systems. wikipedia.orgmdpi.com

Other strategies for cyclopentane ring construction include various annulation procedures, such as those involving Michael additions followed by intramolecular alkylation or aldol (B89426) condensations. baranlab.org

Stereoselective and Diastereoselective Synthesis of the Cyclopentanol Moiety

Controlling the relative stereochemistry of the hydroxyl group at C-1 and the alkyl side chain at C-2 is critical. This is often achieved through the diastereoselective reduction of a 2-substituted cyclopentanone (B42830) precursor. The facial selectivity of the hydride attack can be influenced by the steric bulk of both the reducing agent and the existing substituent at the C-2 position.

Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often used to achieve high diastereoselectivity. These reagents typically approach the carbonyl group from the less sterically hindered face, leading to the preferential formation of one diastereomer. Alternatively, enzymatic reductions can offer excellent levels of stereocontrol, providing access to enantiopure 2,2-disubstituted 3-hydroxycyclopentan-1-ones which can be further reduced. nih.gov The choice of reducing agent and reaction conditions can be tuned to favor the desired cis or trans relationship between the two substituents.

Enantioselective Synthesis Pathways and Chiral Auxiliary Use

To produce an enantiomerically pure form of this compound, an asymmetric synthesis strategy is required. One of the most reliable methods for introducing chirality is the use of a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

In a potential synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine, could be attached to an acyclic precursor. wikipedia.orgresearchgate.net This would allow for a highly diastereoselective reaction, for example, an alkylation step to set the stereocenter that will become C-2 of the cyclopentane ring. After the key stereocenter(s) are set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach enables the synthesis of a large number of enantiomerically pure compounds. researchgate.net

Semisynthetic Routes from Precursors

Semisynthesis involves the modification of a readily available starting material that already contains the core cyclopentanol scaffold. This approach can be more efficient than total synthesis if a suitable precursor is accessible.

Functional Group Interconversions on Related Cyclopentanol Derivatives

This strategy relies on the chemical modification of a structurally similar cyclopentanol. ub.edufiveable.me For instance, a natural product or a commercially available compound bearing a cyclopentanol ring and a side chain at the C-2 position could serve as a starting point. The synthesis would then involve a series of functional group interconversions to transform the existing side chain into the desired 2-methylidenebutyl group. solubilityofthings.comvanderbilt.edu

Potential transformations could include:

Oxidation of a side-chain alcohol to a ketone.

Wittig or Tebbe olefination of the resulting ketone to install the methylidene group. lumenlearning.comnrochemistry.com

Chain extension of a shorter side chain using standard C-C bond-forming reactions.

Reduction of other functional groups like esters or carboxylic acids if present in the precursor. fiveable.me

The key advantage of this approach is the potential reduction in the number of synthetic steps required to reach the target molecule, especially if the precursor already possesses the correct stereochemistry at the C-1 and C-2 positions.

Ring Opening and Rearrangement Strategies (e.g., Spiroepoxide Ring Opening)

Ring-opening reactions of strained carbocycles, particularly epoxides, are powerful methods for introducing functional groups with high regio- and stereocontrol. A spiroepoxide ring-opening strategy represents a viable, albeit hypothetical, approach to the carbon skeleton of this compound.

This strategy would likely commence with a spirocyclic epoxide fused to a cyclopentane ring at the C1 position. The key step involves the nucleophilic attack on one of the epoxide carbons. The choice of nucleophile is critical for installing the desired side chain. A cuprate reagent, such as a Gilman cuprate derived from a 2-lithio-1-butene precursor, could be employed to deliver the methylidenebutyl fragment.

The reaction mechanism proceeds via an SN2 pathway. The nucleophile attacks the sterically less hindered carbon of the epoxide, leading to the cleavage of a C-O bond and the formation of a new C-C bond. This process simultaneously establishes the hydroxyl group at C1 and attaches the side chain at the adjacent C2 position. The regioselectivity of this attack can be influenced by both steric and electronic factors of the substrate. researchgate.net Lewis acids can also be used to catalyze and control the regioselectivity of the epoxide opening. nih.gov

A potential challenge in this approach is controlling the geometry of the exocyclic double bond in the side chain. The structure of the organometallic nucleophile and the reaction conditions would need to be carefully optimized to favor the formation of the desired methylidene isomer.

Catalyst Development and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. The development of novel catalysts and the adherence to green chemistry principles are central to creating sustainable synthetic pathways. pnas.orgpaperpublications.org

Catalyst Development: For a potential synthesis of this compound, catalysis could be implemented at various stages. For instance, in a ring-opening strategy, transition metal catalysts could be used to facilitate the reaction, potentially enabling the use of less reactive nucleophiles or proceeding under milder conditions. researchgate.net Rhodium-based catalysts, for example, have shown significant utility in the C-C bond activation of strained rings like cyclobutanones to generate cyclopentane structures, suggesting their potential applicability in related transformations. bohrium.comnih.gov If an alternative route involving a cross-coupling reaction to attach the side chain were considered, palladium or nickel catalysts would be crucial. acs.org The development of chiral ligands for these metal catalysts could also offer a route to an enantioselective synthesis of the target molecule.

Green Chemistry Principles: Applying the principles of green chemistry is essential for developing a sustainable synthesis. instituteofsustainabilitystudies.comsolubilityofthings.com Key considerations would include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all starting materials into the final product is a core principle. nih.govscranton.edu Addition reactions, such as the theoretical epoxide ring-opening, generally have a high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (2-MeTHF) would significantly reduce the environmental footprint of the process. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste generation. paperpublications.orgispe.org Catalysts are used in small amounts and can often be recycled and reused.

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com The selection of highly active catalysts can help achieve this goal.

Renewable Feedstocks: Ideally, the synthesis would start from renewable materials. For instance, recent research has focused on converting biomass-derived furfural into cyclopentanone, a potential precursor in a synthetic route. acs.org

By integrating these principles, a synthetic pathway can be developed that is not only efficient in terms of yield but also economically and environmentally sustainable. acs.orgresearchgate.net

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Yields

To evaluate the viability of different synthetic approaches to this compound, a comparative analysis of key efficiency metrics is necessary. Lacking specific experimental data for this compound, we can construct a hypothetical comparison of two plausible routes: a spiroepoxide ring-opening and a Grignard addition to a precursor ketone.

Route A: Spiroepoxide Ring-Opening This pathway involves the reaction of a cyclopentane-derived spiroepoxide with an organocuprate to form the target molecule in a single chemical transformation from the key intermediate.

Route B: Grignard Addition to Cyclopentanone Derivative This route would start with a 2-formylcyclopentanone, which is first protected. A Grignard reaction using 2-propyl magnesium bromide would install the butyl group, followed by dehydration to form the double bond and deprotection to yield the final product. This represents a multi-step sequence.

Below is a table comparing the hypothetical efficiencies of these two routes.

MetricRoute A: Spiroepoxide Ring-OpeningRoute B: Grignard Addition & EliminationRationale
Number of Steps 1 (from spiroepoxide)3+Route A is a convergent, single-step transformation. Route B is a linear sequence involving protection, addition, and elimination/deprotection.
Overall Yield (Illustrative) 75%45%Single-step reactions often have higher overall yields compared to multi-step sequences where yield losses occur at each stage.
Atom Economy (Illustrative) ~90%~60%The ring-opening is an addition reaction, leading to high atom economy. The Grignard route involves elimination steps (dehydration) and the use of protecting groups, which generate significant waste. scranton.edumonash.edu
Process Mass Intensity (PMI) LowHighA lower PMI indicates less waste (solvents, reagents) is generated per kilogram of product. The shorter, more atom-economical Route A would likely have a much lower PMI.
Green Chemistry Alignment HighModerateRoute A is superior due to high atom economy and fewer steps. Route B generates more waste and requires more unit operations.

Analysis: Based on this illustrative comparison, the spiroepoxide ring-opening strategy (Route A) appears significantly more efficient and sustainable. Its primary advantages lie in its step economy and high atom economy. nih.gov A reaction with high step economy reduces the number of synthetic operations, saving time, resources, and energy while minimizing waste. nih.gov The high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, which is a key tenet of green chemistry. ekb.eg

Chemical Reactivity and Transformations of 2 2 Methylidenebutyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group is a key site for transformations such as oxidation, etherification, esterification, and nucleophilic substitution or elimination. The reactivity of this group is typical of secondary alcohols, involving the breaking of the C-O or O-H bond.

The oxidation of secondary alcohols is a fundamental transformation that yields ketones. byjus.comlibretexts.org In the case of 2-(2-methylidenebutyl)cyclopentan-1-ol, oxidation converts the hydroxyl group into a carbonyl group, forming 2-(2-methylidenebutyl)cyclopentan-1-one . This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom attached to the carbinol carbon. lscollege.ac.in

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. wikipedia.org Since the exocyclic alkene is also susceptible to oxidation, careful selection of the reagent is necessary to achieve chemoselectivity. Milder, more selective reagents are generally preferred.

Oxidizing AgentTypical ConditionsNotes
Chromic Acid (Jones Reagent) H₂CrO₄ in acetoneStrong oxidant; harsh acidic conditions may affect the alkene.
Pyridinium Chlorochromate (PCC) CH₂Cl₂ (dichloromethane)Milder and more selective; less likely to cause over-oxidation or side reactions. libretexts.org
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureA very mild and highly selective reagent for converting alcohols to ketones. wikipedia.org
Swern Oxidation (COCl)₂, DMSO, Et₃NMild conditions, avoids heavy metals; requires low temperatures (-78 °C). lscollege.ac.in

These reactions are foundational in synthetic routes where a ketone functionality is required for subsequent carbon-carbon bond-forming reactions or other transformations.

Etherification: The hydroxyl group can be converted into an ether through several methods. The Williamson ether synthesis provides a common route, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a leaving group from an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the ether, in this case, 1-methoxy-2-(2-methylidenebutyl)cyclopentane . google.com Alternatively, acid-catalyzed dehydration between two alcohol molecules can form symmetrical ethers, though this is less controlled and can lead to elimination byproducts. masterorganicchemistry.com

Esterification: Esters are readily formed by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. fiveable.melibretexts.org For instance, reacting this compound with acetic acid under acidic conditions (e.g., sulfuric acid) will produce water and the corresponding ester, 2-(2-methylidenebutyl)cyclopentyl acetate . britannica.com This reaction is an equilibrium process, and to favor the formation of the ester, water is typically removed, or an excess of one of the reactants is used. chemistrysteps.com

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. jackwestin.com This is typically achieved by protonating the alcohol with a strong acid (like HBr or HCl), which creates a good leaving group (H₂O). libretexts.org The subsequent attack by a nucleophile (e.g., Br⁻) can proceed via an SN1 or SN2 mechanism. chemistrysteps.commsu.edu For a secondary alcohol like this, both pathways are possible. The SN1 pathway involves the formation of a secondary carbocation, which could be susceptible to rearrangement, while the SN2 pathway leads to inversion of stereochemistry. Another common strategy is to convert the alcohol into a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group and can be displaced by a wide range of nucleophiles under milder, non-acidic conditions. jackwestin.com

Elimination Reactions: Under strong acidic conditions and heat, the alcohol can undergo dehydration (elimination of a water molecule) to form an alkene. byjus.comsavemyexams.com This reaction is the reverse of the acid-catalyzed hydration of an alkene. libretexts.org For secondary alcohols, this process typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate after the protonated hydroxyl group departs as water. chemistrysteps.com A base (like water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form a new double bond. Due to the structure of this compound, elimination can potentially lead to a mixture of diene products.

Reactions Involving the Exocyclic Alkene Moiety

The exocyclic double bond is an electron-rich center, making it susceptible to attack by electrophiles in addition reactions. libretexts.org Its reactivity is also influenced by its tetrasubstituted nature.

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond to a single bond. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. The exocyclic double bond of this compound can be selectively reduced to yield 2-(2-methylbutyl)cyclopentan-1-ol . Wilkinson's catalyst is known to be effective for the selective hydrogenation of exocyclic double bonds over endocyclic ones. youtube.com

The choice of catalyst can influence the reaction conditions and selectivity.

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C) H₂ gas, atmospheric or higher pressureHighly effective and commonly used for alkene hydrogenation.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) H₂ gas, often in ethanol (B145695) or acetic acidA very active catalyst for a wide range of reductions.
Wilkinson's Catalyst (RhCl(PPh₃)₃) H₂ gas, homogeneous conditionsUseful for selective hydrogenations, particularly for less sterically hindered or exocyclic alkenes. youtube.com
Iridium-based catalysts H₂ gas, homogeneous conditionsCan be used for asymmetric hydrogenation to produce chiral products. nih.govrsc.org

The addition of hydrogen typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.

The π-bond of the alkene acts as a nucleophile, attacking electrophilic species. chemistrystudent.combyjus.com These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that leads to the formation of the more stable carbocation. wikipedia.orgmasterorganicchemistry.com

Hydrohalogenation: The addition of a hydrogen halide (H-X, such as HCl or HBr) across the double bond is a classic electrophilic addition reaction. pressbooks.publeah4sci.com The first step is the protonation of the alkene by the acid to form the most stable carbocation intermediate. chemistrysteps.com In the case of this compound, the proton will add to the terminal methylidene carbon, generating a stable tertiary carbocation on the adjacent carbon. The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product, 2-(2-halo-2-methylbutyl)cyclopentan-1-ol .

Hydration: In the presence of a strong acid catalyst (like dilute sulfuric acid), a molecule of water can add across the double bond. pressbooks.publibretexts.org The mechanism is analogous to hydrohalogenation. chemistrysteps.com The alkene is first protonated to form the more stable tertiary carbocation. A water molecule then attacks this carbocation, and a subsequent deprotonation step yields a tertiary alcohol. leah4sci.com The product of this reaction would be 2-(2-hydroxy-2-methylbutyl)cyclopentan-1-ol . This transformation effectively converts the exocyclic alkene into a tertiary alcohol functionality.

In-Depth Search Reveals No Specific Reactivity Data for this compound

A comprehensive investigation into the chemical literature and databases has found no specific published research detailing the reactivity and transformations of the compound this compound for the requested reaction categories.

Despite extensive searches for data on cycloaddition reactions, olefin metathesis, cross-coupling reactions, and transformations of the cyclopentane (B165970) ring system involving this compound, no studies detailing these specific processes for this molecule could be located. The user's request for an article focusing solely on this compound's reactivity in these areas cannot be fulfilled with scientifically accurate and verifiable information.

The requested sections for the article were:

Transformations of the Cyclopentane Ring System

Functionalization of the Cyclopentane Skeleton

While these reaction classes are fundamental in organic chemistry, and general principles can be applied to predict potential reactivity, no specific experimental results, detailed research findings, or data tables concerning this compound are available in the public domain.

General information on these reaction types is abundant. For instance, cycloaddition reactions like the Diels-Alder and [2+2] cycloadditions are powerful methods for forming cyclic compounds. Olefin metathesis, often employing Grubbs or Schrock catalysts, is a versatile tool for carbon-carbon double bond formation. Similarly, cross-coupling reactions are a cornerstone of modern synthesis, and various methods exist for the transformation and functionalization of cyclic systems like cyclopentane.

However, without specific studies on this compound, any discussion of its behavior in these reactions would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. To adhere to the principles of accuracy and avoid generating unsubstantiated information, the requested article cannot be produced.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Methylidenebutyl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete assignment of proton (¹H) and carbon (¹³C) signals, along with the determination of stereochemistry and conformational preferences, would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(2-Methylidenebutyl)cyclopentan-1-ol would provide crucial information about the number of different proton environments and their connectivity. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would be expected to resonate in the range of 3.5-4.5 ppm. The vinyl protons of the methylidene group (=CH₂) would likely appear as distinct signals in the olefinic region, around 4.7-5.0 ppm. The allylic protons on the butyl chain and the protons of the cyclopentane (B165970) ring would resonate further upfield.

The coupling constants (J) between adjacent protons would reveal dihedral angles and thus provide insight into the relative stereochemistry of the substituents on the cyclopentane ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The carbon of the C=C double bond would have characteristic shifts in the range of 100-150 ppm, while the carbon attached to the hydroxyl group (C-OH) would appear around 60-80 ppm. The remaining aliphatic carbons would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH1.5-3.0br s-
H-1 (CHOH)3.8-4.2m-
H-2 (CH-alkyl)1.8-2.2m-
Cyclopentyl CH₂1.4-1.9m-
=CH₂ (vinyl)4.8-5.1s-
Allylic CH₂2.0-2.3t~7.5
CH₂ (butyl)1.3-1.5sextet~7.5
CH₃ (butyl)0.8-1.0t~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CHOH)70-78
C-2 (CH-alkyl)45-55
Cyclopentyl CH₂20-35
C=CH₂ (quaternary)145-155
=CH₂ (vinyl)110-115
Allylic CH₂30-38
CH₂ (butyl)20-28
CH₃ (butyl)10-15

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are essential for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the cyclopentane ring and the butyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the methylidenebutyl side chain to the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be key in determining the relative stereochemistry of the substituents at C-1 and C-2 (i.e., cis or trans) and the preferred conformation of the side chain.

Advanced NMR Techniques for Conformational Analysis (e.g., Variable Temperature NMR)

The cyclopentane ring is not planar and exists in various conformations, such as the envelope and twist forms. Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of the ring and the rotational barriers of the side chain. By analyzing changes in chemical shifts and coupling constants at different temperatures, the relative populations of different conformers and the energy barriers between them could be determined.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the molecular formula of C₁₀H₁₈O. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways for an alcohol like this compound would include the loss of a water molecule (M-18), and alpha-cleavage adjacent to the hydroxyl group, leading to the loss of the butyl side chain or cleavage of the cyclopentane ring. Analysis of these fragments would help to corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. A sharp peak around 3080 cm⁻¹ would indicate the =C-H stretching of the vinyl group, and a peak around 1640 cm⁻¹ would correspond to the C=C stretching vibration. The C-O stretching of the secondary alcohol would likely appear in the 1050-1150 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration, which is often weak in the IR spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)

If this compound or a suitable crystalline derivative can be synthesized, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can unambiguously determine the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers. The resulting crystal structure would also reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions such as hydrogen bonding.

Chiral Chromatography Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as this compound. Chiral chromatography, which enables the separation of enantiomers, is the most widely employed technique for this purpose. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for quantifying the relative amounts of each enantiomer in a mixture.

The underlying principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the enantioseparation of a broad range of compounds, including alcohols. The selection of the appropriate chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and frequently used for a wide variety of chiral compounds. nih.govmdpi.com

For a compound like this compound, a typical approach would involve screening several polysaccharide-based columns under different mobile phase conditions (normal-phase, reversed-phase, and polar organic modes).

Illustrative Chiral HPLC Method Development:

A systematic approach to method development would involve:

Column Screening: Testing a set of commercially available chiral columns with different selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)) to identify the most promising stationary phase.

Mobile Phase Optimization: Once a suitable column is identified, the mobile phase composition is optimized to improve resolution and analysis time. In normal-phase mode, this typically involves adjusting the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). derpharmachemica.com The addition of a small amount of an additive, like diethylamine, can sometimes improve peak shape for basic or acidic compounds.

Parameter Adjustment: Fine-tuning other parameters such as flow rate and column temperature can further enhance the separation.

The following table illustrates potential HPLC conditions for the enantiomeric separation of a compound with a similar structure to this compound, based on common practices in the field.

ParameterCondition 1Condition 2
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSPAmylose tris(3,5-dimethylphenylcarbamate) CSP
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Methanol / Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmRefractive Index (RI)
Expected Elution Order (R)-enantiomer before (S)-enantiomer(S)-enantiomer before (R)-enantiomer
Hypothetical Retention tR1: 8.5 min, tR2: 10.2 mintR1: 6.3 min, tR2: 7.8 min

This data is illustrative and represents a typical starting point for method development for a chiral alcohol.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile enantiomers. researchgate.net Given the volatility of a cyclopentanol (B49286) derivative like this compound, chiral GC is a highly suitable method for determining its enantiomeric excess. Cyclodextrin-based chiral stationary phases are the most common and effective for a wide range of chiral compounds in GC. researchgate.netgcms.cz

These CSPs are cyclooligosaccharides that have a chiral cavity. The separation mechanism involves the inclusion of the analyte into the cyclodextrin (B1172386) cavity, where interactions between the analyte and the chiral selector lead to different retention times for the enantiomers. Derivatized cyclodextrins, such as permethylated or trifluoroacetylated beta-cyclodextrin, are frequently used to enhance enantioselectivity. researchgate.net

Illustrative Chiral GC Method Development:

For the analysis of this compound, the following steps would be typical:

Column Selection: Choosing a GC column with a cyclodextrin-based CSP. A common choice would be a column coated with a derivative of β-cyclodextrin.

Temperature Program Optimization: The oven temperature program is a critical parameter in GC. A slower temperature ramp can often improve resolution between enantiomers. gcms.cz

Injector and Detector Conditions: Optimizing the injector temperature to ensure complete volatilization without degradation and selecting an appropriate detector (e.g., Flame Ionization Detector - FID) are also important.

The following table provides a hypothetical set of GC conditions for the enantiomeric separation of this compound.

ParameterCondition 1Condition 2
Column Permethylated β-cyclodextrin in a polysiloxane stationary phaseTrifluoroacetylated γ-cyclodextrin in a polysiloxane stationary phase
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/minHydrogen at a constant flow of 1.5 mL/min
Oven Program 80 °C (1 min hold), then ramp at 2 °C/min to 150 °C90 °C (1 min hold), then ramp at 3 °C/min to 160 °C
Injector Temp. 220 °C230 °C
Detector Temp. (FID) 250 °C250 °C
Hypothetical Retention tR1: 22.1 min, tR2: 22.8 mintR1: 18.5 min, tR2: 19.0 min

This data is illustrative and represents typical conditions for the chiral GC separation of a moderately volatile chiral alcohol.

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (A1 - A2) / (A1 + A2) ] x 100

Where A1 and A2 are the areas of the major and minor enantiomer peaks, respectively.

Synthetic Applications and Derivative Chemistry of 2 2 Methylidenebutyl Cyclopentan 1 Ol

Role as a Key Intermediate in Complex Natural Product Synthesis

While direct citation of 2-(2-Methylidenebutyl)cyclopentan-1-ol in the total synthesis of a specific complex natural product is not readily found in the literature, its structural features strongly suggest its potential as a key intermediate in the synthesis of cyclopentanoid natural products, particularly those belonging to the iridoid and prostaglandin families. Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. The synthesis of the iridoid core often involves the construction of a highly substituted cyclopentane (B165970) ring, which is then elaborated to the final bicyclic structure.

The this compound scaffold contains the necessary functionality for elaboration into the iridoid skeleton. For instance, the hydroxyl group can direct further stereoselective reactions, and the exocyclic methylene group is amenable to various transformations, including oxidation, reduction, or addition reactions, to build the necessary complexity. The synthesis of iridoids often relies on key intermediates that can be divergently converted to several members of the family. A compound like this compound could potentially serve as such a divergent intermediate.

Natural Product ClassKey Structural MotifPotential Synthetic Connection to this compound
IridoidsCyclopentanopyranThe cyclopentanol (B49286) core can be a precursor to the cyclopentane portion of the iridoid skeleton.
ProstaglandinsSubstituted cyclopentaneThe functional groups allow for the introduction of the characteristic side chains of prostaglandins.
AllosamizolineAminocyclopentitolThe hydroxyl group can be converted to an amino group, and the double bond can be dihydroxylated.

Utilization in the Synthesis of Other Complex Organic Molecules

Beyond natural product synthesis, the structural and functional elements of this compound make it a versatile starting material for the synthesis of a variety of other complex organic molecules. The cyclopentane framework is a common feature in many pharmaceutical agents and materials with interesting properties.

The combination of a secondary alcohol and a reactive alkene in a specific stereochemical arrangement allows for a wide range of synthetic manipulations. For example, the hydroxyl group can be oxidized to a ketone, providing an entry point for nucleophilic additions or alpha-functionalization. The exocyclic double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functional groups and stereocenters. Furthermore, the alkene can participate in powerful carbon-carbon bond-forming reactions such as the Heck reaction, Suzuki coupling, or metathesis reactions, allowing for the attachment of complex side chains.

Derivatization for Enhanced Reactivity or Specificity in Chemical Reactions

The reactivity of this compound can be modulated through derivatization of its hydroxyl and alkene functional groups. This can be done to enhance its reactivity in subsequent steps, to introduce a directing group for stereocontrol, or to protect one of the functional groups while the other is being manipulated.

Derivatization of the Hydroxyl Group:

Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers, benzyl ethers, esters) to prevent it from interfering with reactions at the alkene. The choice of protecting group can influence the steric environment around the molecule, potentially affecting the stereochemical outcome of subsequent reactions.

Activation: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate, triflate) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and cyanides.

Chiral Auxiliary: The hydroxyl group can be used to attach a chiral auxiliary, which can then direct the stereochemistry of reactions at the double bond or other positions on the cyclopentane ring.

Derivatization of the Alkene Group:

Hydroboration-Oxidation: This two-step process can convert the exocyclic methylene group into a primary alcohol with anti-Markovnikov regioselectivity. This new hydroxyl group can then be further functionalized.

Epoxidation: The double bond can be converted to an epoxide, which is a versatile intermediate for a variety of ring-opening reactions with nucleophiles, leading to the formation of 1,2-difunctionalized cyclopentanes.

Ozonolysis: Cleavage of the double bond via ozonolysis would yield a cyclopentanone (B42830) derivative, providing another avenue for further synthetic elaboration.

DerivativeReagentsPurpose
Silyl EtherR3SiCl, BaseProtection of the hydroxyl group.
TosylateTsCl, PyridineActivation of the hydroxyl group as a leaving group.
Epoxidem-CPBACreation of a reactive electrophilic site at the double bond.
Primary Alcohol1. BH3-THF 2. H2O2, NaOHConversion of the alkene to a primary alcohol.

Scaffold for Chiral Ligand or Catalyst Design

Chiral ligands and catalysts are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The rigid and well-defined three-dimensional structure of the cyclopentane ring in this compound makes it an attractive scaffold for the design of new chiral ligands and catalysts.

By appropriately functionalizing the hydroxyl group and the exocyclic double bond, it is possible to introduce coordinating groups (e.g., phosphines, amines, oxazolines) that can bind to a metal center. The inherent chirality of the cyclopentane backbone can then create a chiral environment around the metal, which can induce stereoselectivity in a catalytic reaction.

For example, the hydroxyl group could be converted to an amino group, which could then be used to form a chiral diamine or amino alcohol ligand. Alternatively, the double bond could be used as a handle to attach a phosphine-containing side chain. The modular nature of such a synthesis would allow for the creation of a library of related ligands with varying steric and electronic properties, which could then be screened for optimal performance in a particular asymmetric transformation. The development of new chiral scaffolds is a continuous effort in the field of catalysis, and cyclopentane-based structures have shown considerable promise.

Future Research Directions and Unexplored Avenues for 2 2 Methylidenebutyl Cyclopentan 1 Ol

Development of Novel and More Sustainable Synthetic Routes

The future synthesis of 2-(2-Methylidenebutyl)cyclopentan-1-ol and its derivatives will likely prioritize sustainability, moving away from classical methods that may involve stoichiometric reagents and harsh conditions. Research in this area could focus on several key strategies:

Catalytic Approaches: The development of catalytic methods, particularly those employing earth-abundant metals, would be a significant advancement. For instance, transition-metal-catalyzed allylation of cyclopentanone (B42830) derivatives or ring-closing metathesis followed by functional group manipulation could provide efficient pathways.

Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials is a critical avenue. Biocatalysis could play a role in the stereoselective synthesis of the cyclopentanol (B49286) core, which can then be further elaborated.

Atom Economy: Designing synthetic sequences that maximize atom economy will be crucial. This involves minimizing the generation of byproducts and ensuring that the majority of atoms from the reactants are incorporated into the final product.

Synthetic StrategyPotential AdvantagesKey Research Focus
Earth-Abundant Metal CatalysisLower cost, reduced toxicityDevelopment of iron, copper, or manganese-based catalysts for key bond formations.
BiocatalysisHigh stereoselectivity, mild reaction conditionsEngineering enzymes for the synthesis of chiral cyclopentanol precursors.
Flow ChemistryImproved safety, scalability, and controlOptimization of reaction parameters in continuous flow reactors.

Exploration of Undiscovered Reactivity Patterns and Pericyclic Reactions

The allylic alcohol functionality in this compound suggests a range of potential reactivity, particularly in the realm of pericyclic reactions. These concerted processes are governed by orbital symmetry and can lead to complex molecular architectures in a single, often stereospecific, step. alchemyst.co.ukebsco.comlibretexts.orglibretexts.org

Future research could explore:

Sigmatropic Rearrangements: The molecule is a potential substrate for dntb.gov.uadntb.gov.ua-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, depending on the reaction partners. For example, reaction with a vinyl ether could initiate a Claisen rearrangement, leading to a new cyclic structure with altered connectivity.

Ene Reactions: The allylic hydrogen atoms in the cyclopentane (B165970) ring could participate in ene reactions with suitable enophiles, forming new carbon-carbon bonds.

Cycloaddition Reactions: The exocyclic double bond could act as a dienophile in Diels-Alder reactions or participate in other cycloadditions, providing access to polycyclic systems. ebsco.com

The stereochemistry of the cyclopentanol ring is expected to exert significant control over the facial selectivity of these reactions, making the synthesis of specific diastereomers a key research goal.

Pericyclic Reaction TypePotential Product ScaffoldsKey Influencing Factors
dntb.gov.uadntb.gov.ua-Sigmatropic RearrangementFused or spirocyclic ring systemsThermal or Lewis acid catalysis, substrate geometry.
Ene ReactionFunctionalized cyclopentane derivatives with new C-C bondsNature of the enophile, reaction temperature.
[4+2] Cycloaddition (Diels-Alder)Polycyclic structures containing a six-membered ringChoice of diene, stereochemistry of the dienophile.

Integration into Supramolecular Architectures and Advanced Materials

The hydroxyl group of this compound provides a handle for its integration into larger, non-covalently bonded assemblies. This opens up possibilities for its use as a building block in supramolecular chemistry.

Coordination Chemistry: The hydroxyl group and the double bond could potentially coordinate to metal centers, allowing for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The specific geometry of the ligand would be a determining factor in the resulting structure.

The focus of this research would be on understanding the chemical principles that govern the self-assembly of this molecule, rather than the bulk properties of the resulting materials.

Application of Emerging Analytical Techniques for In Situ Monitoring or Trace Analysis

Given the potential for complex reaction pathways and the formation of multiple stereoisomers, advanced analytical techniques will be indispensable for the study of this compound.

In Situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy could be employed to monitor the progress of its synthesis and reactivity in real-time. This would provide valuable mechanistic insights, allowing for the identification of transient intermediates and the optimization of reaction conditions.

Advanced Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like ion mobility-mass spectrometry could be crucial for the characterization of different isomers and for trace analysis in complex mixtures.

Chiral Chromatography: The development of robust chiral separation methods will be essential for the analysis and purification of enantiomers and diastereomers, which is critical for understanding stereoselective reactions.

Analytical TechniqueApplication AreaInformation Gained
In-Situ NMR/FTIRReaction monitoringMechanistic details, kinetics, identification of intermediates.
Ion Mobility-Mass SpectrometryIsomer characterizationSeparation and identification of stereoisomers and constitutional isomers.
Chiral HPLC/GCStereochemical analysisEnantiomeric and diastereomeric purity determination.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Methylidenebutyl)cyclopentan-1-ol, and how can reaction yields be maximized?

Answer:
A common approach involves cyclization of pre-functionalized precursors. For cyclopentanol derivatives, strategies like reductive amination (using NaBH₄ as a reductant) or allylic alkylation can be adapted . Key variables include:

  • Catalyst selection : Transition metals (e.g., Pd for cross-couplings) or Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve intermediate stability, while non-polar solvents (e.g., hexane) reduce side reactions .
  • Temperature control : Low temperatures (−20°C to 0°C) minimize decomposition of reactive intermediates .

Table 1 : Example reaction conditions and yields for cyclopentanol derivatives:

PrecursorCatalystSolventYield (%)Reference
Cyclopentanone + allyl bromidePd(OAc)₂THF72
Cyclopentene oxideNaBH₄MeOH65

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylidene protons at δ 4.5–5.5 ppm) .
  • GC-MS : Detects volatile impurities and quantifies molecular ion peaks (e.g., m/z = 168 for parent ion) .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers, critical for assessing enantiomeric excess .

Advanced: How can computational methods resolve contradictions in reported reaction mechanisms for cyclopentanol derivatives?

Answer:
Conflicting mechanistic data (e.g., radical vs. ionic pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculates transition-state energies to identify favored pathways. For example, DFT revealed that allylic C–H activation in cyclopentanol derivatives proceeds via a low-barrier radical intermediate .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling distinguishes between concerted and stepwise mechanisms .

Example : A study on tetrahydrofuran synthesis showed that discrepancies in activation energies (ΔΔG‡ = 3–5 kcal/mol) arose from solvent polarity effects, resolved using COSMO-RS solvation models .

Advanced: What strategies mitigate stereochemical challenges in synthesizing this compound?

Answer:

  • Chiral auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to enforce desired configurations .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Jacobsen catalysts) to control enantioselectivity during cyclization .
  • Chromatographic resolution : Separate diastereomers using silica gel columns with chiral mobile phases (e.g., hexane:EtOAc 9:1 with 1% diethylamine) .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the methylidene group .
  • Moisture control : Use molecular sieves (3Å) in storage containers to avoid hydrolysis .
  • Oxygen exclusion : Purge reaction vessels with argon to prevent radical-mediated polymerization of the butyl chain .

Advanced: How do surface interactions influence the reactivity of this compound in heterogeneous catalysis?

Answer:

  • Adsorption studies : Surface-sensitive techniques (e.g., XPS, TPD) show that hydroxyl groups on SiO₂ or Al₂O₃ surfaces stabilize intermediates via hydrogen bonding, lowering activation barriers by ~15% .
  • Nanoscale confinement : Encapsulation in mesoporous silica (e.g., SBA-15) enhances regioselectivity by restricting transition-state geometries .

Advanced: How can researchers reconcile conflicting spectroscopic data for cyclopentanol derivatives?

Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping in cyclopentanol) that obscure peak splitting at room temperature .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., methylidene vs. cyclopentyl protons) through spatial correlations .

Case Study : A 2024 study resolved conflicting ¹³C NMR assignments for a related compound using HMBC correlations to confirm methylidene connectivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .
  • Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water due to potential exothermic reactions .

Advanced: What role does the methylidene group play in modulating biological activity, and how can this be studied?

Answer:

  • Structure-Activity Relationship (SAR) : Replace the methylidene group with alternative moieties (e.g., carbonyl or ethylidene) and assay cytotoxicity or receptor binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) to predict metabolic pathways .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic fate of this compound?

Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the cyclopentanol ring via labeled cyclopentanone precursors .
  • Tracing studies : Use LC-MS/MS to monitor labeled metabolites in vitro (e.g., liver microsomes) and in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.